N-Allylnorcocaine hydrochloride

Descripción

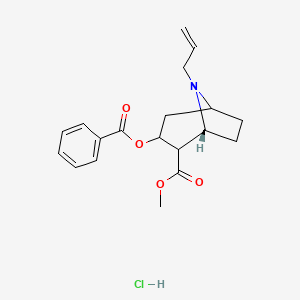

N-Allylnorcocaine hydrochloride is a synthetic derivative of norcocaine, a metabolite of cocaine. It features an allyl group (-CH₂CH=CH₂) attached to the nitrogen atom of the norcocaine backbone, with a hydrochloride salt enhancing its solubility and stability.

Propiedades

Número CAS |

69610-27-1 |

|---|---|

Fórmula molecular |

C19H24ClNO4 |

Peso molecular |

365.8 g/mol |

Nombre IUPAC |

methyl (1R)-3-benzoyloxy-8-prop-2-enyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C19H23NO4.ClH/c1-3-11-20-14-9-10-15(20)17(19(22)23-2)16(12-14)24-18(21)13-7-5-4-6-8-13;/h3-8,14-17H,1,9-12H2,2H3;1H/t14?,15-,16?,17?;/m1./s1 |

Clave InChI |

SMKTZQCLCMCHPR-DQFZGLBTSA-N |

SMILES |

COC(=O)C1C2CCC(N2CC=C)CC1OC(=O)C3=CC=CC=C3.Cl |

SMILES isomérico |

COC(=O)C1[C@H]2CCC(N2CC=C)CC1OC(=O)C3=CC=CC=C3.Cl |

SMILES canónico |

COC(=O)C1C2CCC(N2CC=C)CC1OC(=O)C3=CC=CC=C3.Cl |

Números CAS relacionados |

66964-29-2 (Parent) |

Sinónimos |

N-allylnorcocaine N-allylnorcocaine hydrochloride N-allylnorcocaine, 1R-(2-endo,3-exo) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Modifications and Lipophilicity

The N-allyl group in this compound likely increases lipophilicity compared to non-alkylated norcocaine, similar to how allyloxy groups enhance the membrane permeability of Alloclamide hydrochloride. In contrast, the hydroxylamine group in N-Allylhydroxylamine HCl prioritizes water solubility due to its polar nature.

Pharmacological Activity

- Receptor Interaction: The allyl group may sterically hinder interactions with monoamine transporters (e.g., dopamine, serotonin), reducing cocaine-like stimulant effects. This is analogous to how memantine’s adamantane group modulates NMDA receptor affinity.

- Metabolic Stability: Hydrochloride salts generally improve stability and shelf life, as seen in Tapentadol HCl. N-Allylnorcocaine HCl’s ester group, however, may render it susceptible to hydrolysis, limiting its half-life compared to amide-based compounds like Alloclamide HCl.

Solubility and Formulation

Hydrochloride salts enhance aqueous solubility, critical for injectable formulations. For example, Memantine HCl achieves >90% solubility in water, whereas the allyl group in N-Allylnorcocaine HCl may necessitate co-solvents for optimal delivery, similar to Alloclamide HCl.

Research Findings and Limitations

While direct studies on this compound are absent in the provided evidence, inferences can be drawn from structural analogs:

Toxicity Profile: Allyl-substituted compounds (e.g., Allyl chloride) often exhibit higher reactivity and toxicity than their non-allylated counterparts, suggesting rigorous toxicological screening is essential.

Synthetic Feasibility: Allylation reactions, as described for Allyl Triphenylphosphonium Chloride, may be applicable in synthesizing N-Allylnorcocaine HCl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.